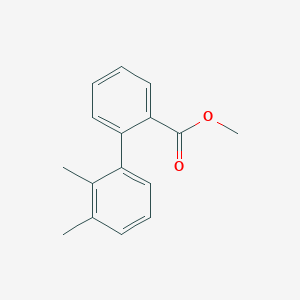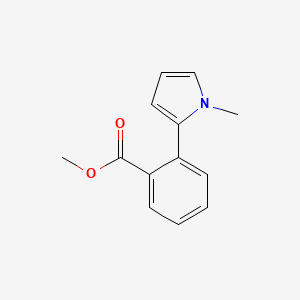
Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate is an organic compound with the molecular formula C13H13NO2. It is a derivative of benzoic acid and contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate typically involves the esterification of 2-(1-methyl-1H-pyrrol-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-(1-methyl-1H-pyrrol-2-yl)benzoic acid.
Reduction: Formation of 2-(1-methyl-1H-pyrrol-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding. The ester group may undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(1H-pyrrol-1-yl)benzoate: Similar structure but lacks the methyl group on the pyrrole ring.
Methyl 2-(1H-pyrrol-2-yl)benzoate: Similar structure but with different substitution patterns on the pyrrole ring.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness
Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate is unique due to the presence of both a methyl-substituted pyrrole ring and a benzoate ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
methyl 2-(1-methylpyrrol-2-yl)benzoate |
InChI |
InChI=1S/C13H13NO2/c1-14-9-5-8-12(14)10-6-3-4-7-11(10)13(15)16-2/h3-9H,1-2H3 |
InChI-Schlüssel |
GCVGPPVMYNBHDM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
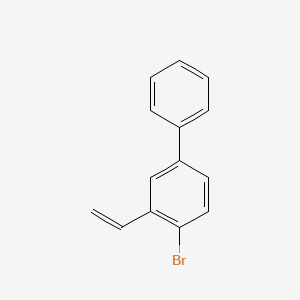
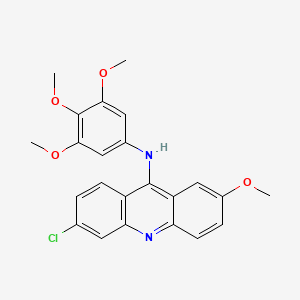
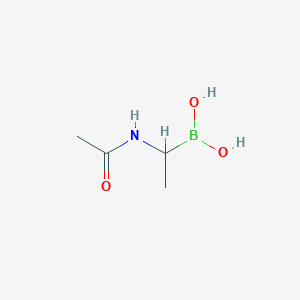
![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)
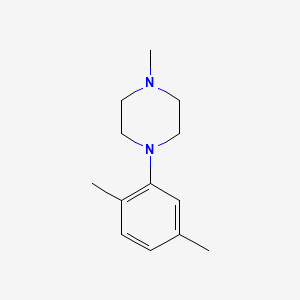

![1-(4-ethoxyphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B14137511.png)

